molecular formula C22H20N4O2S3 B11244308 N-(3-methoxybenzyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

N-(3-methoxybenzyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B11244308
M. Wt: 468.6 g/mol
InChI Key: REQBEFIJGWKZDC-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound that features a combination of benzyl, thiazolyl, pyridazinyl, and acetamide groups. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide likely involves multiple steps, including the formation of the thiazole and pyridazine rings, followed by their coupling with the benzyl and acetamide groups. Typical reaction conditions might include:

    Formation of thiazole ring: This could involve the reaction of a thiophene derivative with a suitable amine and a carbonyl compound under acidic or basic conditions.

    Formation of pyridazine ring: This might involve the cyclization of a hydrazine derivative with a dicarbonyl compound.

    Coupling reactions: The final steps would involve coupling the thiazole and pyridazine rings with the benzyl and acetamide groups, possibly using reagents like coupling agents (e.g., EDC, DCC) and catalysts.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized at the thiazole or thiophene rings.

    Reduction: Reduction reactions could target the pyridazine ring or the acetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the benzyl or thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and bases or acids to facilitate the reactions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

N-(3-methoxybenzyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include proteins, nucleic acids, or cell membranes, and pathways involved might include signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H20N4O2S3

Molecular Weight

468.6 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide

InChI

InChI=1S/C22H20N4O2S3/c1-14-21(31-22(24-14)18-7-4-10-29-18)17-8-9-20(26-25-17)30-13-19(27)23-12-15-5-3-6-16(11-15)28-2/h3-11H,12-13H2,1-2H3,(H,23,27)

InChI Key

REQBEFIJGWKZDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)NCC4=CC(=CC=C4)OC

Origin of Product

United States

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